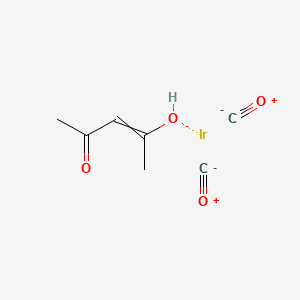
Carbon monoxide;4-hydroxypent-3-en-2-one;iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is a coordination complex that involves carbon monoxide, 4-hydroxypent-3-en-2-one, and iridium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” typically involves the coordination of iridium with carbon monoxide and 4-hydroxypent-3-en-2-one. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, often involving the reduction of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 4-hydroxypent-3-en-2-one or carbon monoxide ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iridium oxides, while substitution reactions can yield a variety of iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” has several scientific research applications:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biomedical Research: The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and imaging.
Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the catalytic conversion of pollutants.
Mecanismo De Acción
The mechanism by which “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” exerts its effects involves the coordination of iridium with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center can facilitate the activation of small molecules, while in biomedical applications, the compound may interact with cellular components to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Carbon monoxide;4-hydroxypent-3-en-2-one;palladium
- Carbon monoxide;4-hydroxypent-3-en-2-one;platinum
Uniqueness
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is unique due to the specific properties imparted by the iridium center. Iridium complexes are known for their high stability and reactivity, which can be advantageous in various applications compared to similar compounds with rhodium, palladium, or platinum.
Propiedades
Fórmula molecular |
C7H8IrO4 |
|---|---|
Peso molecular |
348.35 g/mol |
Nombre IUPAC |
carbon monoxide;4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
Clave InChI |
NMFBREHTKYXYKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


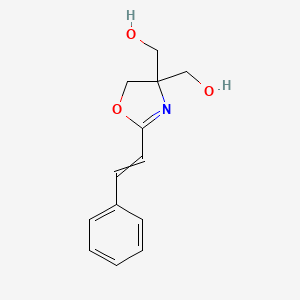
![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
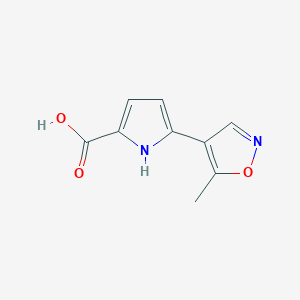
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)


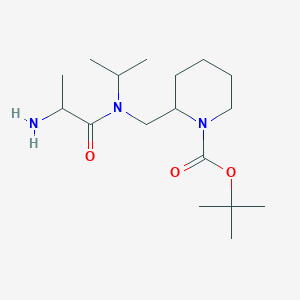
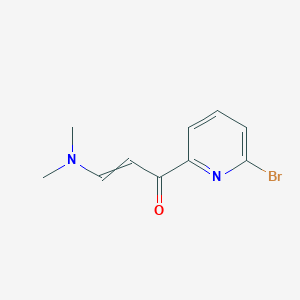
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
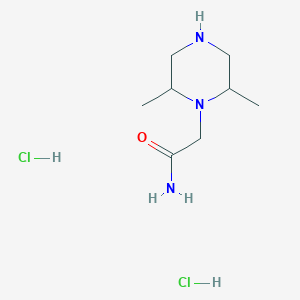

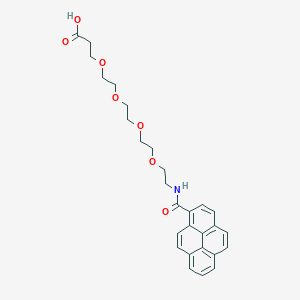
![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)
